4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine

Lipophilicity Drug-likeness CNS MPO

Structurally differentiated building block featuring a pyrazolo[1,5-a]pyrazine core linked to a piperidine via a rotatable oxymethyl spacer. This linker geometry is critical for matched-pair SAR studies against C–N linked analogs (e.g., CAS 1708268-40-9). Supplied at ≥90% purity with QC (LCMS/400 MHz NMR), and available in plate-ready 2 μmol format for kinase or NOX screening. Order now to secure consistent batch quality for multi-year campaigns.

Molecular Formula C13H18N4O
Molecular Weight 246.314
CAS No. 1982984-21-3
Cat. No. B2477519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine
CAS1982984-21-3
Molecular FormulaC13H18N4O
Molecular Weight246.314
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)OCC3CCNCC3
InChIInChI=1S/C13H18N4O/c1-10-8-12-13(15-6-7-17(12)16-10)18-9-11-2-4-14-5-3-11/h6-8,11,14H,2-5,9H2,1H3
InChIKeyVQYILUZZZGROGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine (CAS 1982984-21-3) – Structural Identity, Physicochemical Profile, and Procurement Classification


4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine (CAS 1982984-21-3, MF C₁₃H₁₈N₄O, MW 246.31 g/mol) is a heterobifunctional screening compound that combines a pyrazolo[1,5-a]pyrazine bicycle with a piperidine ring via an oxymethyl (–OCH₂–) spacer [1]. Its computed physicochemical parameters (XLogP3 = 1, TPSA = 51.4 Ų, HBD = 1, HBA = 4, 3 rotatable bonds) position it within oral drug-like chemical space [1]. The compound is commercially catalogued as a high-throughput screening (HTS) building block by Life Chemicals (catalogue F6608-0948), with quality control verified by LCMS and/or 400 MHz NMR (≥90% purity) .

4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine – Why In-Class Analogs Cannot Be Interchanged Without Risk of Divergent Pharmacology


Although the pyrazolo[1,5-a]pyrazine class has produced kinase inhibitors with nanomolar potency (e.g., RET IC₅₀ = 3.9–4.8 nM; CDK2 IC₅₀ = 0.09 µM) [1] and NADPH oxidase (NOX) inhibitors [2], the specific substitution pattern on this scaffold critically determines target engagement and selectivity. The 2-methyl group on the pyrazolo[1,5-a]pyrazine core alters electron density and steric contour, while the oxymethyl linker to the piperidine ring introduces conformational flexibility and hydrogen-bonding capacity distinct from directly C–N-linked analogs such as 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine (CAS 1708268-40-9) . Even a ring contraction from piperidine to pyrrolidine (cf. CAS 2198436-15-4) alters pKa, logP, and the spatial orientation of the basic amine, which are known to influence target residence time and off-rate kinetics . Generic substitution without matched-pair analysis therefore risks losing the specific pharmacophore geometry required for the intended screening or optimization campaign.

4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine – Quantitative Comparator-Based Differentiation Evidence


Computed Lipophilicity (XLogP3 = 1) Versus Pyrrolidine Analog – A Measurable Polarity Shift That Affects Permeability and Nonspecific Binding

The target compound has a computed XLogP3 of 1 [1]. The pyrrolidine-ring analog 1-methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine (CAS 2198436-15-4) shares the same molecular formula (C₁₃H₁₈N₄O, MW 246.31) but the contracted five-membered ring reduces the solvent-accessible surface area of the basic nitrogen and is expected to lower experimental logD₇.₄ by approximately 0.3–0.5 log units based on matched-pair analysis of piperidine-to-pyrrolidine transformations in ChEMBL [2]. An XLogP3 of 1 places the target compound within the optimal CNS drug space (CNS MPO desirability score ≥4.5) [3], whereas a systematically lower logP for the pyrrolidine analog may reduce passive permeability across BBB or Caco-2 monolayers.

Lipophilicity Drug-likeness CNS MPO Permeability

Topological Polar Surface Area (TPSA = 51.4 Ų) Versus Direct C–N Linked Analog – A Determinant of Hydrogen-Bonding Capacity and Membrane Permeation

The oxymethyl linker in the target compound contributes an additional ether oxygen, yielding a computed TPSA of 51.4 Ų [1]. The direct C–N linked analog 1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine (CAS 1708268-40-9) lacks this oxygen, giving it a predicted TPSA approximately 12–15 Ų lower (estimated 38–40 Ų) . TPSA values below 60 Ų are associated with good oral absorption, while values below 70 Ų are a prerequisite for significant blood–brain barrier penetration [2]. The difference of ~12 Ų places the target compound near the upper boundary for BBB penetration, whereas the direct-linked analog falls well within it, potentially altering CNS exposure.

TPSA BBB penetration Absorption Drug design

Pyrazolo[1,5-a]pyrazine Scaffold Kinase Inhibition Potency – A Class-Level Benchmark for Prioritizing Screening Deck Selection

The pyrazolo[1,5-a]pyrazine core found in the target compound has been validated as a kinase inhibitor scaffold. In direct head-to-head data from a series of pyrazolo[1,5-a]pyrazine RET kinase inhibitors, closely related analogs (compounds 35–37, bearing benzyl or pyridazinyl-oxy substituents at the 4-position) displayed RET-WT IC₅₀ values of 3.9 nM, 4.4 nM, and 4.8 nM, with V804M gatekeeper mutant IC₅₀ values of 8.7 nM, 5.8 nM, and 9 nM, respectively [1]. Separately, a distinct series of pyrazolo[1,5-a]pyrazine derivatives exhibited CDK2 IC₅₀ = 0.09 µM and TRKA IC₅₀ = 0.45 µM [2]. The target compound, bearing a piperidin-4-ylmethoxy substituent at the 4-position, occupies the same vector as these potent inhibitors and is a logical candidate for kinase-focused screening.

Kinase inhibition RET kinase CDK2 TRKA IC50

NADPH Oxidase (NOX) Inhibition Patent Coverage – Intellectual Property Positioning for Inflammation and Cardiovascular Research

U.S. Patent 8,865,758 (issued 2014) claims pyrazolo piperidine derivatives of Formula (I) as NADPH oxidase (NOX) inhibitors for the treatment of cardiovascular diseases, respiratory disorders, inflammatory conditions, and cancers [1]. The generic Formula (I) encompasses the core substructure of the target compound – a pyrazolo ring fused to a nitrogen-containing heterocycle and connected to a piperidine moiety. NOX enzymes are the primary enzymatic source of reactive oxygen species (ROS) in vascular and inflammatory cells, and pharmacological NOX inhibition is a validated therapeutic strategy distinct from antioxidant scavenging [2]. The target compound's structural features place it within the claimed Markush space, making it a relevant probe for NOX family isoform selectivity profiling (NOX1, NOX2, NOX4, NOX5).

NADPH oxidase NOX ROS Inflammation Cardiovascular

Commercial Availability with Verified QC Specifications – Procurement-Ready Quantities and Analytical Documentation

The target compound is stocked as a catalog item by Life Chemicals (catalogue F6608-0948) in two procurement-ready formats: 2 μmol dry film ($57.00) and 1 mg solid ($54.00), with an update date of 2023-09-07 [1]. Life Chemicals applies quality control via LCMS and/or 400 MHz ¹H NMR, with an assured purity specification of ≥90% across its screening compound portfolio . In contrast, closely related analogs such as 1-methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine (CAS 2198436-15-4) are available from MolCore with a purity specification of NLT 98% , but the higher purity comes at a typical premium and may not include the same level of HTS-focused analytical documentation (e.g., DMSO solubility, freeze-thaw stability).

Procurement HTS QC LCMS NMR Purity

4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine – Evidence-Driven Application Scenarios for Research and Industrial Use


Kinase-Focused High-Throughput Screening (HTS) Campaigns

Based on the class-level kinase inhibition evidence—RET IC₅₀ = 3.9–4.8 nM and CDK2/TRKA sub-micromolar potency for pyrazolo[1,5-a]pyrazine analogs—this compound is rationally positioned for inclusion in kinase-targeted screening libraries [1]. Its XLogP3 of 1 and TPSA of 51.4 Ų place it within lead-like chemical space, and the availability in plate-ready 2 μmol format from Life Chemicals supports direct integration into automated HTS workflows [2].

NADPH Oxidase (NOX) Isoform Selectivity Profiling in Inflammatory Disease Models

The structural encompassment within the Markush claims of US Patent 8,865,758 for NOX inhibition supports the use of this compound as a chemical probe for dissecting NOX isoform contributions (NOX1/2/4/5) to ROS production in cellular models of inflammation, fibrosis, or ischemia-reperfusion injury [3]. Researchers comparing NOX-dependent versus NOX-independent ROS pathways can use this compound alongside the established NOX inhibitor GKT137831 as a chemotype-differentiated reference [4].

CNS Penetration Optimization via Matched-Pair Analog Comparison

The computed TPSA of 51.4 Ų and XLogP3 of 1 make this compound a borderline CNS-penetrant candidate, while its direct C–N linked analog (estimated TPSA ~38–40 Ų) is predicted to cross the BBB more readily [5]. Medicinal chemistry teams optimizing for brain exposure can purchase both compounds and experimentally determine the brain-to-plasma ratio (Kp,uu) to establish a structure–property relationship for the oxymethyl linker contribution to BBB permeation [6].

Fragment-Based or Scaffold-Hopping Library Design

The oxymethyl spacer provides a rotatable bond (count = 3) that separates the hydrogen-bond-donating piperidine NH from the pyrazolo[1,5-a]pyrazine core, enabling scaffold-hopping exercises where alternative bicycles replace the pyrazolopyrazine while maintaining the same piperidine-4-ylmethoxy pharmacophore vector. The verified commercial availability and QC documentation facilitate procurement of a consistent batch for multi-year medicinal chemistry programs .

Quote Request

Request a Quote for 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.